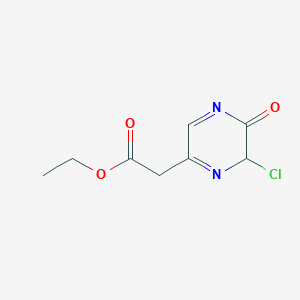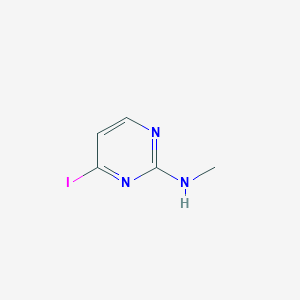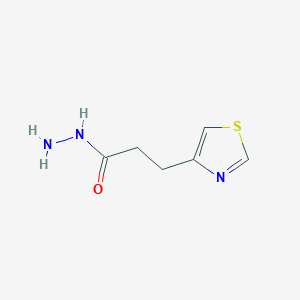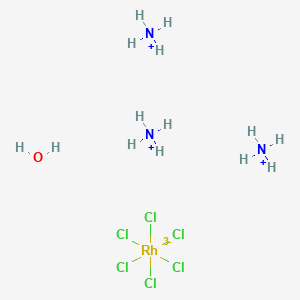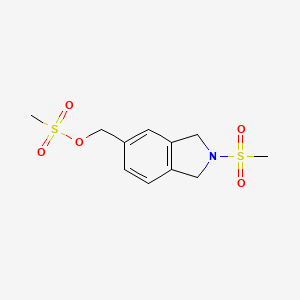
Ethyl 2-chloro-3-cyano-6-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-3-cyano-6-fluorobenzoate is an organic compound with the molecular formula C10H7ClFNO2. This compound is part of the benzoate ester family, characterized by the presence of a benzoate group attached to an ethyl ester. The compound’s structure includes a chlorine atom, a cyano group, and a fluorine atom, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Ethyl 2-chloro-3-cyano-6-fluorobenzoate typically begins with commercially available starting materials such as 2-chloro-6-fluorobenzoic acid.
Esterification: The first step involves the esterification of 2-chloro-6-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-chloro-6-fluorobenzoate.
Nitrile Formation: The next step involves the introduction of the cyano group. This can be achieved through a nucleophilic substitution reaction where ethyl 2-chloro-6-fluorobenzoate reacts with a cyanide source such as sodium cyanide or potassium cyanide under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: Ethyl 2-chloro-3-cyano-6-fluorobenzoate can undergo nucleophilic substitution reactions due to the presence of the chlorine atom, which is a good leaving group.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can also undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Formation of cyano derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-3-cyano-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism by which Ethyl 2-chloro-3-cyano-6-fluorobenzoate exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The cyano group, for example, can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Ethyl 2-chloro-3-cyano-6-fluorobenzoate can be compared with other benzoate esters such as:
Ethyl 2-chlorobenzoate: Lacks the cyano and fluorine groups, resulting in different reactivity and applications.
Ethyl 3-cyanobenzoate:
Ethyl 2-fluorobenzoate: Lacks the chlorine and cyano groups, leading to different chemical behavior and applications.
The presence of the chlorine, cyano, and fluorine groups in this compound makes it unique, providing a combination of reactivity and stability that is valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C10H7ClFNO2 |
|---|---|
Peso molecular |
227.62 g/mol |
Nombre IUPAC |
ethyl 2-chloro-3-cyano-6-fluorobenzoate |
InChI |
InChI=1S/C10H7ClFNO2/c1-2-15-10(14)8-7(12)4-3-6(5-13)9(8)11/h3-4H,2H2,1H3 |
Clave InChI |
LTSIWLPKSCILCT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1Cl)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


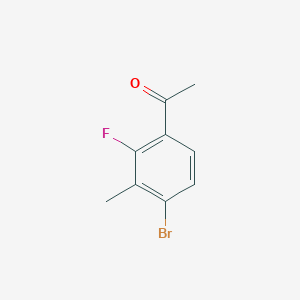
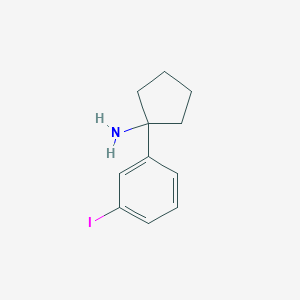
![5-Bromothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12955669.png)
